molecular formula C14H8F6Se2 B1252309 1,2-Bis(3-(trifluoromethyl)phenyl)diselane CAS No. 53973-75-4

1,2-Bis(3-(trifluoromethyl)phenyl)diselane

Cat. No.: B1252309
CAS No.: 53973-75-4
M. Wt: 448.1 g/mol
InChI Key: DGOYKERNPXVRDM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Bis(3-(trifluoromethyl)phenyl)diselane can be synthesized through the reaction of 3-(trifluoromethyl)phenylmagnesium bromide with selenium. The reaction typically involves the following steps:

Industrial Production Methods

Industrial processes may involve optimized reaction conditions, such as temperature control, solvent selection, and purification techniques, to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

1,2-Bis(3-(trifluoromethyl)phenyl)diselane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1,2-Bis(3-(trifluoromethyl)phenyl)diselane has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for other selenium-containing compounds.

    Biology: The compound exhibits antioxidant properties and is studied for its potential protective effects against oxidative stress.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an anti-inflammatory agent.

    Industry: It is used in the development of materials with specific electronic and optical properties

Mechanism of Action

The mechanism of action of 1,2-Bis(3-(trifluoromethyl)phenyl)diselane involves its ability to modulate oxidative stress pathways. The compound acts as an antioxidant by scavenging free radicals and reducing oxidative damage. It also interacts with various molecular targets, including enzymes involved in redox reactions, to exert its effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2-Bis(3-(trifluoromethyl)phenyl)diselane is unique due to the presence of trifluoromethyl groups, which enhance its stability and reactivity. These groups also contribute to its distinct electronic properties, making it valuable in various research applications .

Properties

CAS No.

53973-75-4

Molecular Formula

C14H8F6Se2

Molecular Weight

448.1 g/mol

IUPAC Name

1-(trifluoromethyl)-3-[[3-(trifluoromethyl)phenyl]diselanyl]benzene

InChI

InChI=1S/C14H8F6Se2/c15-13(16,17)9-3-1-5-11(7-9)21-22-12-6-2-4-10(8-12)14(18,19)20/h1-8H

InChI Key

DGOYKERNPXVRDM-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)[Se][Se]C2=CC=CC(=C2)C(F)(F)F)C(F)(F)F

Canonical SMILES

C1=CC(=CC(=C1)[Se][Se]C2=CC=CC(=C2)C(F)(F)F)C(F)(F)F

Synonyms

3',3-ditrifluoromethyldiphenyl diselenide
DTFDD compound

Origin of Product

United States

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